![molecular formula C15H13ClN4O2S B4394902 5-[(3-chlorobenzyl)sulfonyl]-1-(3-methylphenyl)-1H-tetrazole](/img/structure/B4394902.png)
5-[(3-chlorobenzyl)sulfonyl]-1-(3-methylphenyl)-1H-tetrazole
Overview
Description
5-[(3-chlorobenzyl)sulfonyl]-1-(3-methylphenyl)-1H-tetrazole, also known as CBX or T0070907, is a small molecule that has been extensively studied for its potential use in scientific research. CBX is a selective antagonist of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in adipocyte differentiation and glucose homeostasis.
Mechanism of Action
5-[(3-chlorobenzyl)sulfonyl]-1-(3-methylphenyl)-1H-tetrazole acts as a selective antagonist of PPARγ by binding to the ligand-binding domain of the receptor and preventing the activation of target genes. PPARγ is a transcription factor that regulates the expression of genes involved in adipocyte differentiation, glucose homeostasis, inflammation, and cancer. 5-[(3-chlorobenzyl)sulfonyl]-1-(3-methylphenyl)-1H-tetrazole inhibits the transcriptional activity of PPARγ and prevents the differentiation of preadipocytes into mature adipocytes. 5-[(3-chlorobenzyl)sulfonyl]-1-(3-methylphenyl)-1H-tetrazole also inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
5-[(3-chlorobenzyl)sulfonyl]-1-(3-methylphenyl)-1H-tetrazole has various biochemical and physiological effects depending on the cell type and experimental conditions. 5-[(3-chlorobenzyl)sulfonyl]-1-(3-methylphenyl)-1H-tetrazole inhibits adipocyte differentiation and promotes insulin sensitivity in adipose tissue. 5-[(3-chlorobenzyl)sulfonyl]-1-(3-methylphenyl)-1H-tetrazole also reduces inflammation and improves glucose homeostasis in animal models of obesity and diabetes. 5-[(3-chlorobenzyl)sulfonyl]-1-(3-methylphenyl)-1H-tetrazole has anti-cancer properties and inhibits the growth and proliferation of cancer cells in vitro and in vivo. 5-[(3-chlorobenzyl)sulfonyl]-1-(3-methylphenyl)-1H-tetrazole has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.
Advantages and Limitations for Lab Experiments
5-[(3-chlorobenzyl)sulfonyl]-1-(3-methylphenyl)-1H-tetrazole is a widely used tool compound for studying the role of PPARγ in various biological processes. 5-[(3-chlorobenzyl)sulfonyl]-1-(3-methylphenyl)-1H-tetrazole is highly selective for PPARγ and does not interact with other nuclear receptors. 5-[(3-chlorobenzyl)sulfonyl]-1-(3-methylphenyl)-1H-tetrazole is commercially available and can be easily synthesized in the laboratory. However, 5-[(3-chlorobenzyl)sulfonyl]-1-(3-methylphenyl)-1H-tetrazole has some limitations for lab experiments. 5-[(3-chlorobenzyl)sulfonyl]-1-(3-methylphenyl)-1H-tetrazole has poor solubility in water and requires the use of organic solvents for in vitro experiments. 5-[(3-chlorobenzyl)sulfonyl]-1-(3-methylphenyl)-1H-tetrazole can also have off-target effects at high concentrations and requires careful dose optimization for each experimental system.
Future Directions
5-[(3-chlorobenzyl)sulfonyl]-1-(3-methylphenyl)-1H-tetrazole has potential for further research in various biological processes. Future research could focus on the development of more potent and selective PPARγ antagonists for clinical use in the treatment of obesity, diabetes, and cancer. 5-[(3-chlorobenzyl)sulfonyl]-1-(3-methylphenyl)-1H-tetrazole could also be used as a tool compound to study the role of PPARγ in other biological processes such as inflammation and cardiovascular disease. Future research could also focus on the development of novel delivery systems for 5-[(3-chlorobenzyl)sulfonyl]-1-(3-methylphenyl)-1H-tetrazole to improve its solubility and bioavailability.
Scientific Research Applications
5-[(3-chlorobenzyl)sulfonyl]-1-(3-methylphenyl)-1H-tetrazole has been widely used in scientific research to study the role of PPARγ in various biological processes. PPARγ is involved in adipocyte differentiation, glucose homeostasis, inflammation, and cancer. 5-[(3-chlorobenzyl)sulfonyl]-1-(3-methylphenyl)-1H-tetrazole has been shown to inhibit adipocyte differentiation and improve insulin sensitivity in animal models of obesity and diabetes. 5-[(3-chlorobenzyl)sulfonyl]-1-(3-methylphenyl)-1H-tetrazole has also been shown to have anti-inflammatory and anti-cancer properties. 5-[(3-chlorobenzyl)sulfonyl]-1-(3-methylphenyl)-1H-tetrazole is commonly used as a tool compound to study the effects of PPARγ inhibition in vitro and in vivo.
properties
IUPAC Name |
5-[(3-chlorophenyl)methylsulfonyl]-1-(3-methylphenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O2S/c1-11-4-2-7-14(8-11)20-15(17-18-19-20)23(21,22)10-12-5-3-6-13(16)9-12/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBYNBPQUPHEPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)S(=O)(=O)CC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-chlorobenzyl)sulfonyl]-1-(3-methylphenyl)-1H-tetrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-fluoro-5-methylphenyl)acetamide](/img/structure/B4394824.png)
![4-chloro-2-methyl-5-[4-(4-methylbenzoyl)-1-piperazinyl]-3(2H)-pyridazinone](/img/structure/B4394829.png)
![N-benzyl-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B4394834.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B4394836.png)
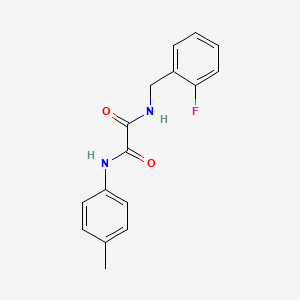
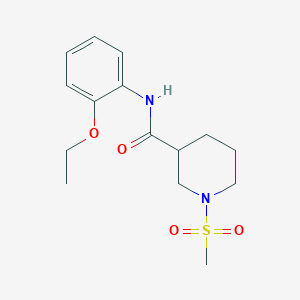
![N-[3-(acetylamino)phenyl]-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide](/img/structure/B4394845.png)
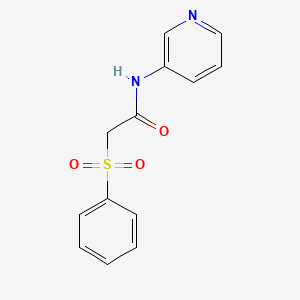
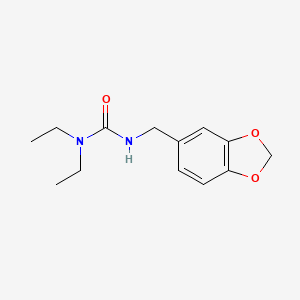

![methyl 1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B4394877.png)
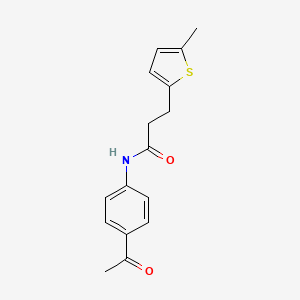
![{[1-(4-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4394914.png)
![2-{4-[(butylamino)methyl]-2-methoxyphenoxy}-N-cyclohexylacetamide hydrochloride](/img/structure/B4394916.png)